molecular formula C13H13NO2S B1391875 Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate CAS No. 1187163-55-8

Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate

Cat. No.: B1391875
CAS No.: 1187163-55-8
M. Wt: 247.31 g/mol
InChI Key: LPXOPWZJVANBER-UHFFFAOYSA-N
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Description

Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate: is a heterocyclic compound that features a thiophene ring fused with a pyridine ring.

Mechanism of Action

Mode of Action

Like other thiophene derivatives, it may interact with various enzymes, receptors, or ion channels in the body, leading to changes in cellular functions .

Biochemical Pathways

Thiophene derivatives are known to exhibit a variety of properties and applications, including potential biological activities

Result of Action

The molecular and cellular effects of Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate’s action are currently unknown. Some thiophene derivatives have been reported to exhibit antimicrobial activity , suggesting that this compound may also have similar effects. More research is needed to confirm this and to explore other potential effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with pyridine derivatives under controlled conditions. For instance, the reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions can generate thiophene carboxylic derivatives .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents to ensure the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes .

Comparison with Similar Compounds

  • Ethyl 2-(3-Methylpyridin-2-yl)thiophene-3-carboxylate
  • Ethyl 5-(2-Methylpyridin-3-yl)thiophene-2-carboxylate
  • Ethyl 5-(3-Methylpyridin-4-yl)thiophene-2-carboxylate

Uniqueness: Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene and pyridine rings. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications .

Biological Activity

Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a pyridine moiety. The molecular structure is crucial for its biological activity, influencing how it interacts with various biological targets.

Property Description
Molecular Formula C₁₁H₁₃N₁O₂S
Molecular Weight 225.29 g/mol
CAS Number 1187163-55-8
Structure Structure

The biological activity of this compound is thought to involve several mechanisms:

  • Antimicrobial Activity : Some thiophene derivatives have shown antimicrobial properties, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in metabolic pathways.
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, similar to other thiophene derivatives that have demonstrated antiproliferative effects against various cancer cell lines . The interaction with tubulin and subsequent impact on cell cycle progression may be key mechanisms for its anticancer activity.

Antimicrobial Studies

Research indicates that this compound may exhibit significant antimicrobial properties. In vitro studies have shown that certain thiophene derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, although specific data on this compound is still limited.

Anticancer Activity

A study evaluating related thiophene compounds reported IC50 values ranging from 1.1 to 4.7 μM against various cancer cell lines, indicating strong antiproliferative effects . While specific data for this compound is not yet available, its structural similarity suggests potential efficacy in similar applications.

Cell Line IC50 (μM) Activity
HeLa1.1High antiproliferative activity
L12102.8Moderate antiproliferative activity
CEM2.3Moderate antiproliferative activity

Case Study: Antiproliferative Effects

In a comparative study of thiophene derivatives, compounds similar to this compound were tested against HeLa cells and showed selective toxicity towards cancer cells without significantly affecting normal human peripheral blood mononuclear cells (PBMCs). This selectivity is crucial for developing therapeutic agents with minimal side effects .

Properties

IUPAC Name

ethyl 5-(3-methylpyridin-2-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-3-16-13(15)11-7-6-10(17-11)12-9(2)5-4-8-14-12/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXOPWZJVANBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=C(C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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